Cas no 2418671-36-8 (N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide structure
2418671-36-8 structure
商品名:N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide
CAS番号:2418671-36-8
MF:C16H19NO3
メガワット:273.326964616776
CID:5668461
PubChem ID:154881230

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26689895
    • N-{1,3-dihydrospiro[indene-2,4'-oxan]-3-yl}oxirane-2-carboxamide
    • Z3687601996
    • 2418671-36-8
    • N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide
    • N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide
    • インチ: 1S/C16H19NO3/c18-15(13-10-20-13)17-14-12-4-2-1-3-11(12)9-16(14)5-7-19-8-6-16/h1-4,13-14H,5-10H2,(H,17,18)
    • InChIKey: MZRYCDUGELRJBL-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2(CC1)CC1C=CC=CC=1C2NC(C1CO1)=O

計算された属性

  • せいみつぶんしりょう: 273.13649347g/mol
  • どういたいしつりょう: 273.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 50.9Ų

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26689895-1.0g
N-{1,3-dihydrospiro[indene-2,4'-oxan]-3-yl}oxirane-2-carboxamide
2418671-36-8 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26689895-1g
N-{1,3-dihydrospiro[indene-2,4'-oxan]-3-yl}oxirane-2-carboxamide
2418671-36-8 90%
1g
$0.0 2023-09-11

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide 関連文献

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamideに関する追加情報

Comprehensive Overview of N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide (CAS No. 2418671-36-8)

The compound N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide (CAS No. 2418671-36-8) is a synthetic organic molecule featuring a unique spirocyclic structure combined with an oxirane (epoxide) functional group. This molecular architecture has garnered significant attention in pharmaceutical and materials science research due to its potential applications in drug discovery and polymer chemistry. The presence of both a spiroindene-oxan scaffold and an oxirane-2-carboxamide moiety makes it a versatile intermediate for further chemical modifications.

Recent studies highlight the growing interest in spirocyclic compounds like N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide, particularly in the context of targeted drug delivery and bioactive molecule design. Researchers are exploring its utility as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are among the hottest topics in modern medicinal chemistry. The compound's oxirane ring also offers reactivity for ring-opening reactions, a property leveraged in polymer crosslinking and bioconjugation strategies.

From a synthetic chemistry perspective, the CAS No. 2418671-36-8 compound exemplifies the trend toward structurally complex intermediates that enable precise control over molecular properties. Its dihydrospiroindene core contributes to conformational rigidity, a desirable trait for enhancing binding affinity in drug candidates. Meanwhile, the oxan (tetrahydropyran) ring introduces favorable pharmacokinetic characteristics, such as improved metabolic stability—a frequent search query among chemists optimizing drug-like molecules.

In material science applications, the oxirane-2-carboxamide functionality of this compound has been investigated for epoxy resin formulations and smart coatings. Industry professionals searching for "high-performance epoxy modifiers" or "thermoset polymer additives" may find this molecule relevant due to its dual reactivity (amine-epoxy coupling). Recent patent literature suggests derivatives of N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide could address challenges in adhesive strength and thermal resistance.

Analytical characterization of CAS 2418671-36-8 typically involves advanced techniques like NMR spectroscopy (notably 1H/13C and 2D experiments) to confirm the spirojunction, alongside HRMS for purity validation. These methods align with the pharmaceutical industry's emphasis on quality by design (QbD) principles—a trending search term in analytical chemistry forums. The compound's chiral centers also make it a candidate for enantioselective synthesis studies, another area receiving heightened attention.

Environmental and regulatory considerations for N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide follow standard organic compound handling protocols. While not classified as hazardous under major chemical inventories, its epoxide group warrants proper safety measures during handling—a practical concern frequently queried in laboratory safety discussions. The compound's biodegradability profile remains an active research area, particularly given the pharmaceutical sector's focus on green chemistry metrics.

Future directions for 2418671-36-8 research may explore its role in covalent drug discovery, where the oxirane moiety could serve as an electrophilic warhead. This aligns with the surge in publications addressing targeted covalent inhibitors—a topic generating substantial academic and industrial interest. Additionally, computational studies predicting its ADME properties could provide valuable insights for medicinal chemists, answering common questions about drug-likeness early in development pipelines.

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